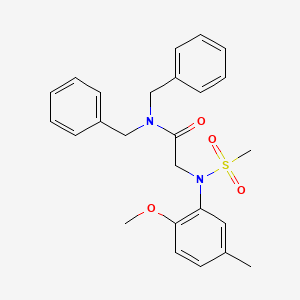
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can modulate synaptic plasticity and reduce excitotoxicity in the brain.
Biochemical and Physiological Effects
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. It can also reduce the activation of microglia, which are immune cells in the brain that can cause neuroinflammation. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments. It is a highly potent and selective antagonist of the NMDA receptor, which allows for precise manipulation of glutamate receptor function. It is also relatively stable and can be stored for long periods of time. However, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments. It can be difficult to dissolve in some solvents, which can limit its use in certain experimental conditions. It also has a relatively short half-life in vivo, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for the use of 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used to investigate the potential neuroprotective effects of blocking glutamate receptors in these diseases. Another area of interest is the development of new drugs that target glutamate receptors. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used as a starting point for the development of new drugs that have improved pharmacological properties. Finally, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used to investigate the role of glutamate receptors in other physiological processes such as sleep, appetite, and mood regulation.
Synthesemethoden
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate to form 3-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This intermediate is then oxidized with potassium permanganate to give 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione.
Wissenschaftliche Forschungsanwendungen
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-ethyl-6,7-dimethoxy-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-5-15-12(16)8-6-10(18-3)11(19-4)7-9(8)14(2)13(15)17/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCRAGTPZEWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)



![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)


![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)




![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)